An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-5-nitropyridine
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-5-nitropyridine
A Note on the Subject Compound: Initial searches for "2-Methoxy-5-nitropyridin-4-ol" did not yield specific technical data. It is possible that this is a rare compound or a misnomer. However, substantial information is available for the closely related and commercially significant compound, 2-Methoxy-5-nitropyridine (CAS No. 5446-92-4). This guide will provide a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Methoxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.
Introduction
2-Methoxy-5-nitropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis.[1] Its primary utility lies in its role as a crucial intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The global market for 2-Methoxy-5-nitropyridine is substantial, reflecting its importance in these sectors.[2]
Chemical Structure and Properties
The chemical structure of 2-Methoxy-5-nitropyridine is presented below. The electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring influence its chemical behavior, particularly in substitution reactions.
Caption: Chemical structure of 2-Methoxy-5-nitropyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-5-nitropyridine is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C6H6N2O3 | [1][3][4] |
| Molecular Weight | 154.12 g/mol | [3][4] |
| CAS Number | 5446-92-4 | [1][4][5] |
| Melting Point | 104-108 °C | [4][5][6] |
| Boiling Point | 258.9 ± 20.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 110.4 ± 21.8 °C (Predicted) | [4] |
| Water Solubility | Insoluble | [4][6] |
| Appearance | Clear colorless to yellow liquid or solid | [6] |
Synthesis and Reactivity
Synthesis
While specific industrial synthesis routes for 2-Methoxy-5-nitropyridine are often proprietary, a common laboratory-scale synthesis involves the methoxylation of a corresponding chloropyridine derivative. For example, the reaction of 2-chloro-5-nitropyridine with sodium methoxide in methanol is a plausible synthetic route.
A related synthesis for a substituted 2-methoxypyridine is the reaction of 2-chloro-4-methyl-5-nitropyridine with sodium methoxide in methanol.[7] This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Reactivity
The reactivity of 2-Methoxy-5-nitropyridine is governed by the interplay of its functional groups.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (6-methoxy-pyridin-3-ylamine) using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride.[1][8] This transformation is a cornerstone of its use in synthesizing more complex molecules.
-
Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution, although the methoxy group is generally a poor leaving group. However, related compounds with a chloro group at the 2-position are highly susceptible to nucleophilic substitution.[9]
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature, which is further exacerbated by the nitro group.
Applications in Research and Drug Development
2-Methoxy-5-nitropyridine is a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Intermediates: It is a key starting material in the synthesis of various active pharmaceutical ingredients.[1][2] Notably, it is used in the production of anti-infective drugs.[1]
-
Protein Tyrosine Kinase Inhibitors: This compound and its derivatives are utilized in the development of potential protein tyrosine kinase inhibitors, which are a significant class of anti-cancer agents.[1][6]
-
Agrochemicals: 2-Methoxy-5-nitropyridine serves as a building block for the synthesis of pesticides and herbicides.[1]
-
Chemical Research: In a laboratory setting, it is used as a model compound for studying nucleophilic substitution reactions.[9]
Caption: Synthetic utility of 2-Methoxy-5-nitropyridine in drug discovery.
Experimental Protocol: Reduction of the Nitro Group
The following is a representative, generalized protocol for the reduction of a nitroaromatic compound like 2-Methoxy-5-nitropyridine to the corresponding amine.
Objective: To synthesize 6-methoxy-pyridin-3-ylamine from 2-Methoxy-5-nitropyridine.
Materials:
-
2-Methoxy-5-nitropyridine
-
Ethanol or Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-Methoxy-5-nitropyridine in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask on a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 6-methoxy-pyridin-3-ylamine.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.
Causality: The palladium on carbon acts as a catalyst to facilitate the addition of hydrogen across the nitro group, selectively reducing it to an amine without affecting the pyridine ring or the methoxy group.
Safety and Handling
2-Methoxy-5-nitropyridine is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific organ toxicity single exposure: Category 3).[8] It is also considered harmful if swallowed (Acute Toxicity Oral: Category 4).[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3][10]
Conclusion
2-Methoxy-5-nitropyridine is a chemical intermediate of significant industrial and academic interest. Its well-defined reactivity, particularly the susceptibility of its nitro group to reduction, makes it a valuable precursor for a wide range of more complex molecules. Its role in the synthesis of pharmaceuticals, including anti-infective and anti-cancer agents, as well as agrochemicals, underscores its importance in modern chemical science. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe utilization in research and development.
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Global 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market Size, Share, And Enhanced Productivity By Purity Level (Upto 98%,Above 98%), By Application (Pharmaceutical Intermediates, Chemical Research, Agrochemicals, Others), By Region and Companies - Industry Segment Outlook, Market Assessment, Competition Scenario, Trends, and Forecast 2025-2034. (n.d.). LinkedIn. [Link]
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The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery. (2026, January 19). PharmaCompass. [Link]
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Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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